5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methyl group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and oxadiazole rings in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene share the thiophene ring but differ in their substituents and overall structure.
Oxadiazole Derivatives: Compounds such as 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid have a similar oxadiazole ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O3S |
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Molecular Weight |
210.21 g/mol |
IUPAC Name |
5-(4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-5(14-3-4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12) |
InChI Key |
TXMBMPWJULAJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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